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Compound of Interest

Compound Name: SRPIN803

Cat. No.: B610994

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the initial cytotoxic profile of SRPIN803,
a dual inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).
The following sections detail its effects on various cell lines, the experimental protocols used for
these assessments, and the signaling pathways it perturbs.

Quantitative Data Summary

The cytotoxic and kinase inhibitory activities of SRPIN803 and its derivatives have been
evaluated across several studies. The data is summarized below for comparative analysis.

In Vitro Kinase Inhibitory Activity

SRPIN803 demonstrates potent inhibition of both SRPK1 and CK2, with reported IC50 values
in the micromolar to nanomolar range.
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Compound Target Kinase IC50 Value Reference
SRPIN803 SRPK1 2.4 uM [1]12113]

7.5 uM [11[2]

CK2 0.21 uM (210 nM) [1][2]

0.68 pM (680 nM)

[1](2]

203 nM

[3]

Cytotoxicity and Cytostatic Effects

The impact of SRPIN803 and its conjugates on cell viability has been assessed in a panel of
cancerous and normal cell lines. The metrics used include GI50 (50% growth inhibition), TGI
(total growth inhibition), and IC50 (50% inhibitory concentration, indicating cytotoxicity).
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Compoun . Referenc
d Cell Line Cell Type GI50 (pM) TGI (UM) IC50 (pM)
Lung
SRPIN803 Hcc827 Adenocarci 80 - 98 - - (11031141
noma
Prostate
PC3 80 - 98 - - [11[31[4]
Cancer
Glioblasto
us7 80 - 98 - - [11[3]114]
ma
geo35
Lung
(SRPINB03  Ab49 10- 16 21-44 - [1][2]
) Cancer
conjugate)
Lung
Hcc827 Adenocarci 10-16 21-44 - [1][2]
noma
Prostate
PC3 10- 16 21-44 - [1][2]
Cancer
Mammary
MCF7 _ - - 61 [1][2][5]
Carcinoma
Normal
MRC5 Lung - - 63 [1][2][5]
Fibroblast
geo4l
Cancer
(SRPIN803  Various ) 32-76 - - [1]
) Cell Lines
conjugate)
geol5 Cervical, More
Hela, HT-
(SRPIN803 29 Colon potent than - - [6]
conjugate) Cancer SRPINB03
Experimental Protocols
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The following protocols are detailed based on the methodologies reported in the preliminary
studies of SRPIN803.

Cell Viability (MTT) Assay

This assay was employed to measure the cytostatic and cytotoxic effects of SRPIN803 and its
derivatives.

Cell Plating: Cells were seeded in 96-well plates at a density of 1 x 10% cells/mL.[1]

 Incubation: The plates were maintained for 24 hours at 37°C in a 5% COz incubator to allow
for cell adherence and stabilization.[1][2]

o Compound Treatment: After 24 hours, cells were treated with various concentrations of the
test compounds, typically ranging from 0.1 to 100 uM.[1][2]

o Exposure Duration: The cells were exposed to the compounds for a period of 48 hours.[1][2]

 Viability Determination: Following the drug exposure, cell viability was quantified using a
standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) metabolic
assay.[1] Metabolically active cells convert the MTT tetrazolium salt into a colored formazan
product, the absorbance of which is proportional to the number of viable cells.

In Vitro Kinase Assay

This method was used to determine the direct inhibitory effect of SRPIN803 on its target
kinases.

e Reaction Mixture Preparation:

o For SRPK1: A reaction mixture was prepared containing 0.5 pg of GST-SRPK1, 1.5 ug of
GST-LBRNt(62—-92) as a substrate, 25 uM ATP, and 1 uCi of [y-32P]ATP.[1]

o For CK2: The mixture contained 100 units of human recombinant CK2, 1.5 pg of
dephosphorylated casein as a substrate, 25 uM ATP, and 1 uCi of [y-32P]ATP.[1]

« Inhibitor Addition: Appropriate amounts of SRPIN803 were added to the reaction mixtures.
The final DMSO concentration was kept constant at 4%.[1]
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e Kinase Reaction: Reactions were conducted for 30 minutes at 30°C.[1]

o Detection and Measurement: The resulting phosphoproteins were separated by SDS-PAGE
and detected via autoradiography. The amount of radioactivity incorporated was measured
by excising the radioactive bands and performing scintillation counting to quantify kinase
activity.[1]

Visualized Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for cytotoxicity testing and the
signaling pathway targeted by SRPIN803.
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Experimental Workflow for SRPIN803 Cytotoxicity Assessment
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SRPIN803 Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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SRPIN803]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610994#preliminary-studies-on-srpin803-cytotoxicity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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